N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, and a methanesulfonylbenzamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate. The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
The methanesulfonylbenzamide moiety can be synthesized separately by reacting 3-aminobenzamide with methanesulfonyl chloride under basic conditions. The final step involves coupling the benzothiazole derivative with the methanesulfonylbenzamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biochemical pathways involved in inflammation, pain, and microbial growth.
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can be compared with other benzothiazole derivatives, such as:
2-Amino-6-ethoxybenzothiazole: Known for its neurotropic and antioxidant properties.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Evaluated for its anti-inflammatory and analgesic activities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide: Studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its combination of the benzothiazole ring with the methanesulfonylbenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-7-8-14-15(10-12)24-17(18-14)19-16(20)11-5-4-6-13(9-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVQHKHFCBOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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